molecular formula C16H22N6O2 B12455812 N~2~-(3-methylbutyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-methylbutyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12455812
M. Wt: 330.38 g/mol
InChI Key: UVMKDCMNIGQZKN-UHFFFAOYSA-N
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Description

N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a nitro group, a 3-methylbutyl group, and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve efficiency. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and aromatic rings play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Comparison: Compared to similar compounds, N2-(3-methylbutyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exhibits unique structural features, such as the combination of a nitro group and multiple aromatic rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

2-N-(3-methylbutyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H22N6O2/c1-10(2)8-9-18-16-20-14(17)13(22(23)24)15(21-16)19-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H4,17,18,19,20,21)

InChI Key

UVMKDCMNIGQZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC(C)C

Origin of Product

United States

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